molecular formula C₁₁H₁₆O₆ B055047 threo-1-C-Syringylglycerol CAS No. 121748-11-6

threo-1-C-Syringylglycerol

Cat. No. B055047
M. Wt: 244.24 g/mol
InChI Key: GIZSHQYTTBQKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Threo-1-C-Syringylglycerol is a chemical compound that belongs to the class of lignans . It is a plant phenolic compound predominantly found in bamboo leaves, wheat bran, flaxseeds, garlic, soy, and sesame seeds. It has potential inhibitory effects on pro-inflammatory cytokines production in LPS-stimulated bone marrow-derived dendritic cells .


Molecular Structure Analysis

Threo-1-C-Syringylglycerol has a molecular formula of C11H16O6 and a molecular weight of 244.2 g/mol .


Physical And Chemical Properties Analysis

Threo-1-C-Syringylglycerol appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Determination of Configurations of Aryl-Glycerols

  • Scientific Field: Chemistry
  • Application Summary: Threo-1-C-Syringylglycerol is used in a method to determine the relative and absolute configurations of compounds containing aryl-glycerol fragments .
  • Method of Application: This involves using 1H NMR spectroscopy and DMSO-d6 as the preferred solvent. The threo configuration corresponds to a larger chemical shift difference (Dd) of the diastereotopic methylene protons (H-3) .
  • Results: This method was verified by a quantum 1H NMR calculation .

Neuroprotective Effects

  • Scientific Field: Neurology
  • Application Summary: Studies suggest that threo-1-C-Syringylglycerol may have neuroprotective effects and could be beneficial in neurodegenerative diseases like Alzheimer’s disease.
  • Method of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results: The outcomes of these studies were not provided in the source.

Diabetes Management

  • Scientific Field: Endocrinology
  • Application Summary: Research suggests that threo-1-C-Syringylglycerol may improve insulin sensitivity and glucose metabolism, potentially impacting diabetes management.
  • Method of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results: The outcomes of these studies were not provided in the source.

Inhibitory Effects on Pro-Inflammatory Cytokines

  • Scientific Field: Immunology
  • Application Summary: Threo-1-C-Syringylglycerol is a chemical with possible inhibitory effects on pro-inflammatory cytokines production in LPS-stimulated bone marrow-derived dendritic cells .
  • Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of these studies were not provided in the source .

properties

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZSHQYTTBQKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

threo-Syringoylglycerol

CAS RN

121748-11-6
Record name threo-Syringoylglycerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
threo-1-C-Syringylglycerol
Reactant of Route 2
threo-1-C-Syringylglycerol
Reactant of Route 3
threo-1-C-Syringylglycerol
Reactant of Route 4
threo-1-C-Syringylglycerol
Reactant of Route 5
threo-1-C-Syringylglycerol
Reactant of Route 6
threo-1-C-Syringylglycerol

Citations

For This Compound
23
Citations
TK Lim - Edible Medicinal and Non Medicinal Plants: Volume 8 …, 2014 - Springer
… hibicuslide B; hibicuslide C; hibicutaiwanin; hibicusin; hibicuwanin A; hibicuwanin B; (7S,8S)-demethylcarolignan E; threo-carolignan E; erythro-carolignan E; threo-1-C-syringylglycerol; …
Number of citations: 3 link.springer.com
S Lin, S Wang, M Liu, M Gan, S Li, Y Yang… - Journal of natural …, 2007 - ACS Publications
… The NMR data of 8a were consistent with those of threo-1-C-syringylglycerol. The negative optical rotation of 8a indicated that the configuration of the glycerol moiety of 8 and 8a was 7R…
Number of citations: 86 pubs.acs.org
CC Shen, CL Ni, YC Shen, YL Huang… - Journal of Natural …, 2009 - ACS Publications
… configurations of two stereogenic centers in compounds 2 and 3 were deduced by comparison with the 13 C NMR spectra of similar compounds, erythro- and threo-1-C-syringylglycerol, …
Number of citations: 117 pubs.acs.org
XD Zhou, XW Xu, YY Xi, Y Zhou - Fitoterapia, 2019 - Elsevier
… -threo-1-C-syringylglycerol, compound 8). Comparison of the NMR data of 3 and (7R, 8R)-threo-1-C-syringylglycerol [… of (7R, 8R)-threo-1-C-syringylglycerol in 3, which was confirmed by …
Number of citations: 2 www.sciencedirect.com
S Lin, YL Zhang, MT Liu, JC Zi, ML Gan… - Zhongguo Zhong yao …, 2015 - europepmc.org
Using a combination of various chromatographic techniques including column chromatography over silica gel, Sephadex LH-20, macroporous adsorbent resin, and reversed-phase …
Number of citations: 7 europepmc.org
B Zhang, H Yu, W Lu, B Yu, L Liu, W Jia, Z Lin… - Phytochemistry …, 2019 - Elsevier
… The configurations of erythro-honokitriol and threo-honokitriol were determined by comparison with the 13 C NMR spectra of erythro- and threo-1-C-syringylglycerol, as described in …
Number of citations: 14 www.sciencedirect.com
SZ Shang, JM Yan, HB Zhang, YM Shi, ZH Gao… - Natural Products and …, 2012 - Springer
… in 1 and 2 were determined by comparison with the 13C NMR data of the structural similar compounds, erythro- and threo-honokitriol16 and erythro- and threo-1-C-syringylglycerol.The …
Number of citations: 8 link.springer.com
NT Son - … based Complementary and Alternative Medicine: Ecam, 2019 - ncbi.nlm.nih.gov
Background Genus Miliusa (family Annonaceae), widely distributed in mainland Asia and Australia to New Guinea, has been employed in both traditional herbal uses and …
Number of citations: 17 www.ncbi.nlm.nih.gov
H Dong, M Wu, Y Wang, W Du, Y He… - Journal of Natural …, 2021 - ACS Publications
… d-glucopyranosylcinnamic acid methyl ester (3), (6) (7R,8R)-threo-1-C-syringylglycerol 4-O-β-d-glucopyranoside (4), (7S,8S)-threo-1-C-syringylglycerol 4-O-β-d-glucopyranoside (5), (7) …
Number of citations: 12 pubs.acs.org
PC Kuo, AG Damu, KH Lee, TS Wu - Bioorganic & medicinal chemistry, 2004 - Elsevier
… ), 34 sodium p-hydroxybenzoate (48), 35 nicotinic aicd (49), 33 adenosine (50), 36 guanosine (51), 37 thymidine (52), 38 erythro-1-C-syringylglycerol (53), 36 threo-1-C-syringylglycerol …
Number of citations: 273 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.